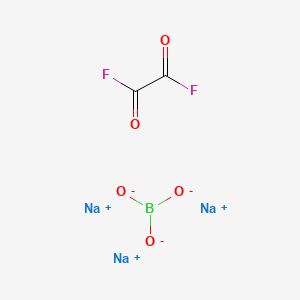
Sodium difluorooxalate borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium difluorooxalate borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of energy storage. This compound is known for its potential use as an electrolyte salt in sodium-ion batteries, offering excellent reversible capacity and high rate capability . Its chemical stability and compatibility with various solvents make it a promising candidate for advanced battery technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium difluorooxalate borate can be synthesized by reacting sodium oxalate with boron-trifluoride-diethyl-etherate in acetonitrile. The reaction involves the following steps :
- Sodium oxalate (Na2C2O4) is mixed with boron-trifluoride-diethyl-etherate (BF3⋅ether) in acetonitrile (CH3CN).
- The mixture is stirred and allowed to react, forming the desired product.
- The product is isolated by removing the acetonitrile through filtration.
- Further purification is achieved by washing the product with tetrahydrofuran (THF) and removing the solvent under vacuum.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a one-step reaction using sodium tetrafluoroborate and anhydrous oxalic acid in the presence of aluminum trichloride as a reaction aid. This method enhances the interfacial properties of the resulting compound, making it suitable for high-performance applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium difluorooxalate borate primarily undergoes substitution reactions. It is known for its stability and compatibility with various solvents, which makes it an excellent candidate for forming stable solid-electrolyte interphase (SEI) layers in sodium-ion batteries .
Common Reagents and Conditions:
Reagents: Sodium oxalate, boron-trifluoride-diethyl-etherate, acetonitrile, tetrahydrofuran.
Conditions: The reactions typically occur under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products: The primary product of these reactions is this compound itself, which can be further used to form stable SEI layers in battery applications .
Applications De Recherche Scientifique
Sodium difluorooxalate borate has a wide range of applications in scientific research, particularly in the field of energy storage. Some of its notable applications include :
Sodium-ion Batteries: It is used as an electrolyte salt, providing excellent reversible capacity and high rate capability.
Electrolyte Additive: It enhances the performance of sodium-ion batteries by forming stable SEI layers, which improve the battery’s cycling stability and kinetic performance.
Compatibility with Solvents: Its compatibility with various common solvents used in sodium-ion batteries makes it a versatile compound for advanced battery technologies.
Mécanisme D'action
The mechanism by which sodium difluorooxalate borate exerts its effects in sodium-ion batteries involves the formation of a stable SEI layer on the anode. This layer is composed of sodium diborate, tetrafluoroborate, and carbonate, which provide structural and chemical stability. The SEI layer facilitates fast ion transport, enabling high rate performance and long cycle life for the batteries .
Comparaison Avec Des Composés Similaires
- Sodium tetrafluoroborate
- Sodium oxalate
- Sodium hexafluorophosphate
Comparison: Sodium difluorooxalate borate stands out due to its excellent compatibility with various solvents and its ability to form stable SEI layers. Unlike sodium tetrafluoroborate and sodium hexafluorophosphate, which have solvent-dependent performances, this compound offers consistent performance across different solvents . This makes it a unique and valuable compound for advanced battery technologies.
Propriétés
Formule moléculaire |
C2BF2Na3O5 |
|---|---|
Poids moléculaire |
221.80 g/mol |
Nom IUPAC |
trisodium;oxalyl difluoride;borate |
InChI |
InChI=1S/C2F2O2.BO3.3Na/c3-1(5)2(4)6;2-1(3)4;;;/q;-3;3*+1 |
Clé InChI |
JJFDUEREVQNQCH-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].C(=O)(C(=O)F)F.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
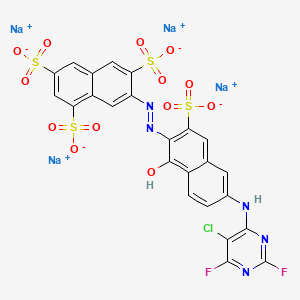
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
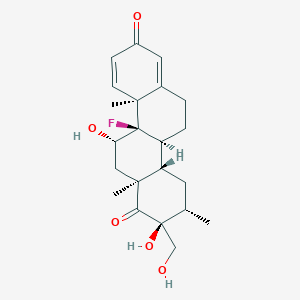
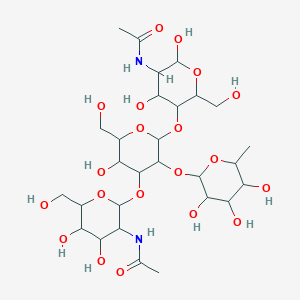
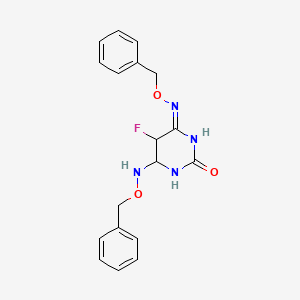

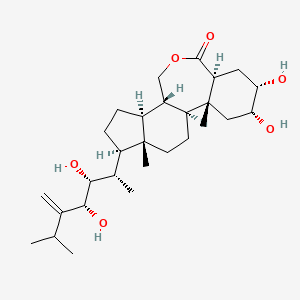
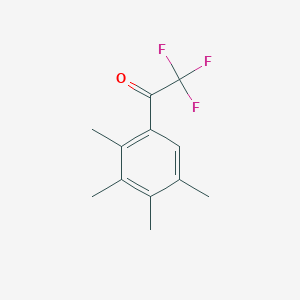
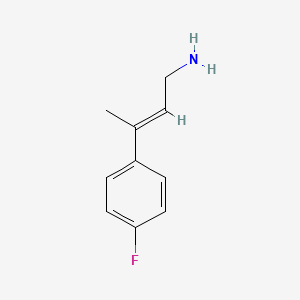
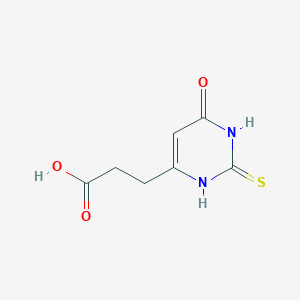
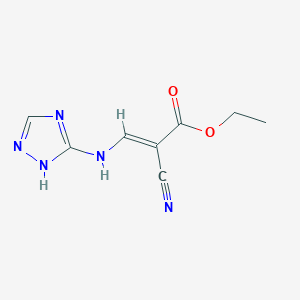
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
